PROPYL 4-(3-{[4-(PROPOXYCARBONYL)PHENYL]CARBAMOYL}PROPANAMIDO)BENZOATE
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Overview
Description
PROPYL 4-(3-{[4-(PROPOXYCARBONYL)PHENYL]CARBAMOYL}PROPANAMIDO)BENZOATE is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROPYL 4-(3-{[4-(PROPOXYCARBONYL)PHENYL]CARBAMOYL}PROPANAMIDO)BENZOATE typically involves multi-step organic reactions. One common method includes the reaction of 4-aminobenzoic acid with propyl chloroformate to form the propyl ester. This intermediate is then reacted with 4-oxo-4-[4-(propoxycarbonyl)anilino]butanoic acid under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Specific catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
PROPYL 4-(3-{[4-(PROPOXYCARBONYL)PHENYL]CARBAMOYL}PROPANAMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like N-bromophthalimide in an aqueous acetic acid medium.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.
Common Reagents and Conditions
Oxidation: N-bromophthalimide in aqueous acetic acid medium.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Various nucleophiles under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
PROPYL 4-(3-{[4-(PROPOXYCARBONYL)PHENYL]CARBAMOYL}PROPANAMIDO)BENZOATE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of PROPYL 4-(3-{[4-(PROPOXYCARBONYL)PHENYL]CARBAMOYL}PROPANAMIDO)BENZOATE involves its interaction with specific molecular targets. The compound can undergo oxidation to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve the modulation of enzyme activities and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-oxo-4-arylbutanoic acids: These compounds share a similar structural motif and undergo similar oxidation reactions.
Propyl esters of benzoic acid derivatives: These compounds have comparable ester functional groups and can undergo similar chemical reactions.
Uniqueness
Its specific structure also provides distinct biological activities that are not observed in closely related compounds .
Properties
Molecular Formula |
C24H28N2O6 |
---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
propyl 4-[[4-oxo-4-(4-propoxycarbonylanilino)butanoyl]amino]benzoate |
InChI |
InChI=1S/C24H28N2O6/c1-3-15-31-23(29)17-5-9-19(10-6-17)25-21(27)13-14-22(28)26-20-11-7-18(8-12-20)24(30)32-16-4-2/h5-12H,3-4,13-16H2,1-2H3,(H,25,27)(H,26,28) |
InChI Key |
ITZQEPDNIPTLLR-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)CCC(=O)NC2=CC=C(C=C2)C(=O)OCCC |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)CCC(=O)NC2=CC=C(C=C2)C(=O)OCCC |
Origin of Product |
United States |
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